2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound that has garnered interest in scientific research due to its unique structural features and potential applications. This compound contains a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), a homeostatic inhibitory neuromodulator .
Mode of Action
The compound inhibits AK, which selectively increases ADO concentrations at sites of tissue trauma . This enhancement of ADO concentrations leads to analgesic and anti-inflammatory actions .
Biochemical Pathways
The inhibition of AK affects the biochemical pathway of ADO. Normally, cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . The action of this compound increases ros dramatically under cellular damage . This increase in ROS is linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of cellular excitability at sites of tissue injury and inflammation . This leads to analgesic and anti-inflammatory actions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, oxidative stress can affect different cellular components negatively . .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific chemical structure of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .
Metabolic Pathways
It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route generally includes the formation of the triazolopyrimidine core followed by the introduction of the bromophenyl group and the acetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide can be compared with other similar compounds, such as:
2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-[3-(4-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide: Contains a fluorine atom, which can influence its pharmacokinetic properties.
2-[3-(4-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide: The presence of a methyl group can alter its chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6O2/c13-7-1-3-8(4-2-7)19-11-10(16-17-19)12(21)18(6-15-11)5-9(14)20/h1-4,6H,5H2,(H2,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERMOUVNSOWHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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